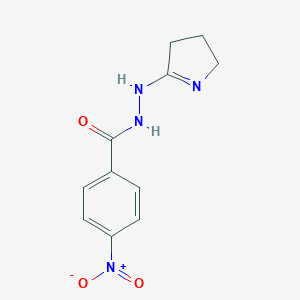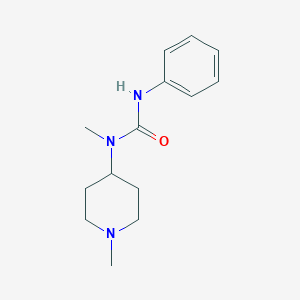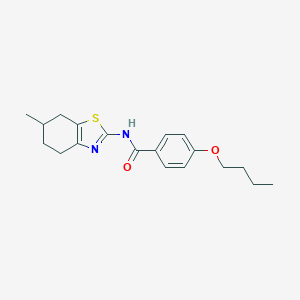![molecular formula C16H24N4S B256682 N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine, also known as DMTBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is not fully understood. However, it has been suggested that N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine may act as an acetylcholinesterase inhibitor, which could potentially lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may help to improve cognitive function and memory.
Biochemical and Physiological Effects:
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can inhibit acetylcholinesterase activity, which could potentially lead to an increase in acetylcholine levels in the brain. In addition, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have antioxidant activity, which could help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine in lab experiments is its relatively simple synthesis method. In addition, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have low toxicity in animal studies. However, one limitation of using N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine in lab experiments is its limited solubility in water, which could make it difficult to use in certain applications.
Orientations Futures
There are several potential future directions for research on N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine. One area of interest is the development of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine-based therapies for the treatment of neurodegenerative disorders. In addition, further studies are needed to better understand the mechanism of action of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine and its potential applications in various fields, including organic synthesis and material science.
Méthodes De Synthèse
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can be synthesized using a multi-step process that involves the reaction of 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-4,9-dione with N,N-dimethylpropane-1,3-diamine. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been used as a reagent for the preparation of various compounds, including chiral sulfoxides and sulfones. In material science, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been investigated for its use as a co-catalyst in the production of polyurethane foams. In biomedical research, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has shown potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
|---|---|
Formule moléculaire |
C16H24N4S |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
N//',N//'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H24N4S/c1-11-5-6-12-13(9-11)21-16-14(12)15(18-10-19-16)17-7-4-8-20(2)3/h10-11H,4-9H2,1-3H3,(H,17,18,19) |
Clé InChI |
XMQFVSRCQXMPFZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCN(C)C |
SMILES canonique |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)

![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

